6-(Tert-butylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine
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Overview
Description
6-(Tert-butylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine is a complex organic compound that features a pyrazolo[1,5-A]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrazolo[1,5-A]pyrimidine core, followed by the introduction of the tert-butylsulfonyl and trifluoromethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine can undergo various types of chemical reactions, including:
Oxidation: The tert-butylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrazolo[1,5-A]pyrimidine core can be reduced under specific conditions to yield different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution of the trifluoromethyl group can produce a variety of substituted pyrazolo[1,5-A]pyrimidine compounds.
Scientific Research Applications
6-(Tert-butylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(Tert-butylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The pyrazolo[1,5-A]pyrimidine core is known to bind to various protein targets, influencing signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-A]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Trifluoromethylated compounds: Compounds with trifluoromethyl groups exhibit similar lipophilicity and chemical reactivity.
Sulfone derivatives: Compounds containing sulfone groups have similar oxidation states and can undergo similar chemical reactions.
Uniqueness
6-(Tert-butylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine is unique due to the combination of its tert-butylsulfonyl and trifluoromethyl groups, which impart distinct chemical properties. This combination enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
6-tert-butylsulfonyl-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N6O2S/c1-14(2,3)27(25,26)10-7-20-11-5-9(22-24(11)13(10)19)8-6-21-23(4)12(8)15(16,17)18/h5-7H,19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZACTROXUKMDCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(N2C(=CC(=N2)C3=C(N(N=C3)C)C(F)(F)F)N=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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